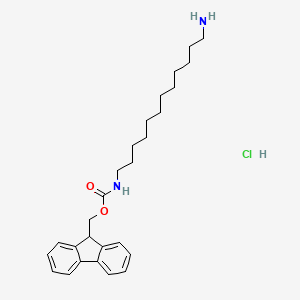
Fmoc-DADod HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-DADod HCl, also known as fluorenylmethyloxycarbonyl-DADod hydrochloride, is a compound used primarily in the field of organic synthesis. The fluorenylmethyloxycarbonyl group is a base-labile protecting group commonly employed to protect amines during peptide synthesis. The compound is particularly valued for its ability to form stable carbamates with amines, which can be easily removed under basic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-DADod HCl typically involves the reaction of fluorenylmethyloxycarbonyl chloride with the appropriate amine under Schotten-Baumann conditions. This reaction is usually carried out in the presence of a base such as sodium bicarbonate in a solvent like dioxane or dimethylformamide. The reaction proceeds with the formation of hydrochloric acid as a byproduct, which is neutralized by the base .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Fmoc-DADod HCl undergoes several types of chemical reactions, including:
Deprotection: The fluorenylmethyloxycarbonyl group is removed under basic conditions, typically using piperidine in dimethylformamide.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide is commonly used for deprotection reactions.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Scientific Research Applications
Fmoc-DADod HCl has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Fmoc-DADod HCl involves the formation of a stable carbamate linkage with amines. This linkage protects the amine group during subsequent synthetic steps. The fluorenylmethyloxycarbonyl group is removed under basic conditions, typically using piperidine, which results in the formation of a free amine and dibenzofulvene . The stability of the carbamate linkage and the ease of deprotection make this compound a valuable tool in organic synthesis.
Comparison with Similar Compounds
Boc (tert-butyloxycarbonyl): Another protecting group used for amines, but it is acid-labile rather than base-labile.
Cbz (carbobenzyloxy): A protecting group that is removed by hydrogenolysis.
Uniqueness: Fmoc-DADod HCl is unique due to its base-labile nature, which allows for selective deprotection under mild conditions. This property makes it particularly useful in solid-phase peptide synthesis, where it can be removed without affecting other protecting groups that are stable under basic conditions .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(12-aminododecyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O2.ClH/c28-19-13-7-5-3-1-2-4-6-8-14-20-29-27(30)31-21-26-24-17-11-9-15-22(24)23-16-10-12-18-25(23)26;/h9-12,15-18,26H,1-8,13-14,19-21,28H2,(H,29,30);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSWGIAISQHAMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














